Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
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Description
Tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C12H22BrNO4 and its molecular weight is 324.215. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
- Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines : A study by Chung et al. (2005) discusses the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This approach allows for the efficient synthesis of chiral pyrrolidine derivatives, which are important in medicinal chemistry (Chung et al., 2005).
Synthesis of Azasugars
- Asymmetric Synthesis of Pyrrolidine Azasugars : Huang Pei-qiang (2011) reports on the asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate in the synthesis of pyrrolidine azasugars. Such compounds have applications in the development of new therapeutic agents (Huang Pei-qiang, 2011).
Structural Studies
- X-ray Studies of tert-Butyl Pyrrolidine Carboxylates : Didierjean et al. (2004) conducted X-ray studies of related tert-butyl pyrrolidine carboxylates, providing insights into their molecular structure and packing in crystal form. Understanding the structural properties of these compounds is crucial for their application in synthesis (Didierjean et al., 2004).
Intermediate for Anticancer Drugs
- Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate : Zhang et al. (2018) explored the synthesis of a compound that is an important intermediate for small molecule anticancer drugs. Their study highlights the utility of such intermediates in developing novel therapeutic agents (Zhang et al., 2018).
Properties
IUPAC Name |
tert-butyl (2R,3S,4R)-2-(bromomethyl)-3,4-dimethoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO4/c1-12(2,3)18-11(15)14-7-9(16-4)10(17-5)8(14)6-13/h8-10H,6-7H2,1-5H3/t8-,9+,10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUVDASFTOEFNO-AEJSXWLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1CBr)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H]([C@@H]1CBr)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.